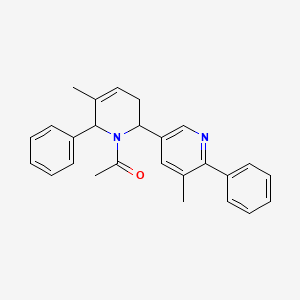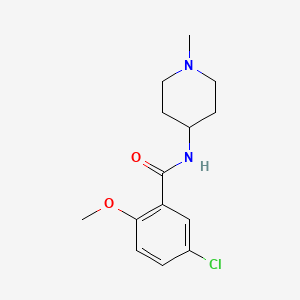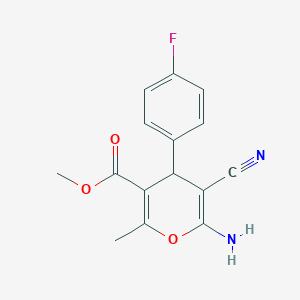
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine, also known as DMDB, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DMDB belongs to the family of bipyridine derivatives and has been found to possess unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine is believed to exert its effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of disease states. Additionally, 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. Additionally, 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple methods. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for use in various research applications. However, there are also some limitations to using 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific signaling pathways and biochemical processes.
Direcciones Futuras
There are several future directions for research on 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand its effects on specific signaling pathways and biochemical processes in the body. Finally, the development of novel derivatives of 1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine may lead to the discovery of even more potent and selective compounds for use in scientific research.
Métodos De Síntesis
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine can be synthesized using a multi-step process that involves the condensation of 2-acetylpyridine with benzaldehyde, followed by reduction with sodium borohydride and acetylation of the resulting compound. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
1-acetyl-5,5'-dimethyl-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-15-24(28(20(3)29)26(18)22-12-8-5-9-13-22)23-16-19(2)25(27-17-23)21-10-6-4-7-11-21/h4-14,16-17,24,26H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHREDZDIXWCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5103355.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5103365.png)

![diethyl 5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103378.png)



![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)
![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)
![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)